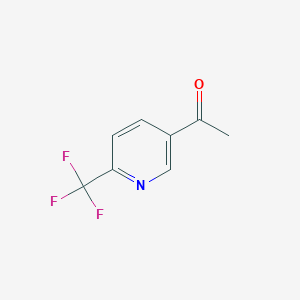

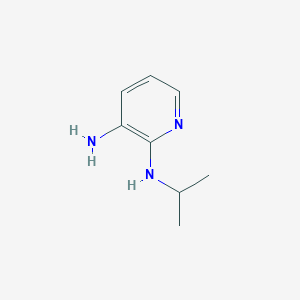

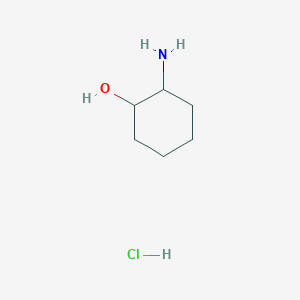

![molecular formula C13H8F3NO3 B1323455 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 869109-12-6](/img/structure/B1323455.png)

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid

Overview

Description

4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence and Magnetism in Lanthanide Coordination Complexes

A study focused on the reactions of similar pyridinyl benzoic acids with lanthanide nitrates under hydrothermal conditions, leading to the creation of new coordination polymers. These polymers exhibited unique one-dimensional chain arrays and were characterized by their luminescence and magnetic properties, demonstrating potential applications in materials science (Hou et al., 2013).

Photophysical Properties in Lanthanide-Based Coordination Polymers

Another research synthesized new lanthanide complexes using aromatic carboxylic acids, including pyridinyl benzoic acid derivatives. These complexes were explored for their crystal structures and photophysical properties, emphasizing their potential in light harvesting and luminescence applications (Sivakumar et al., 2011).

Hybrid Compounds Synthesis

A study involving the synthesis of hybrid compounds using a benzoic acid derivative highlighted the creation of pharmacophoric fragments and novel chemical structures. This research can contribute to the development of new materials with diverse applications (Ivanova et al., 2019).

Development of Novel Complexes and Properties

Research on the hydrothermal synthesis of novel coordination polymers using a similar pyridinyl benzoic acid derivative explored various architectures and properties like antiferromagnetic interactions and luminescence, indicating applications in material science and chemistry (Du et al., 2016).

Th

ermo- and Solvatochromic Metal-Organic FrameworksA study utilized a pyridinyl benzoic acid derivative to create metal-coordination networks. These networks exhibited water-induced phase transformations with chromotropism and solvatochromism, displaying different colors depending on the solvent. This research provides insights into the development of responsive materials (Mehlana et al., 2012).

Crystal Structures of Triorganostannyl Esters

Investigations into the structural properties of triorganostannyl esters of pyridinyl benzoic acids revealed insights into their physicochemical properties. Such studies are significant for understanding the interaction of these compounds with metal centers and their impact on photophysical properties (Tzimopoulos et al., 2010).

Hydrogen Bonding in Co-Crystals

Research on the hydrogen bonding of benzoic acid molecules with pyridine rings in co-crystals highlights the importance of molecular interactions in forming extended ribbons, which can be crucial for the design of novel molecular materials (Lemmerer & Bourne, 2012).

Metal-Organic Frameworks with Flexible Ligands

Studies on metal-organic frameworks using pyridinyl benzoic acid derivatives as ligands showcased the formation of structures with distinct architectures and functionalities. Such research paves the way for the development of materials with potential applications in catalysis and gas adsorption (Gong et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the agrochemical and pharmaceutical industries . More research is needed to identify the specific targets of this compound.

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The exact pathways and their downstream effects would depend on the specific targets of the compound, which are currently unknown.

Result of Action

Given its structural similarity to other tfmp derivatives, it may have similar effects, such as protection against pests in crops or potential therapeutic effects in pharmaceutical applications .

Properties

IUPAC Name |

4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)10-2-1-7-17-11(10)20-9-5-3-8(4-6-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGRVKHCROHFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)